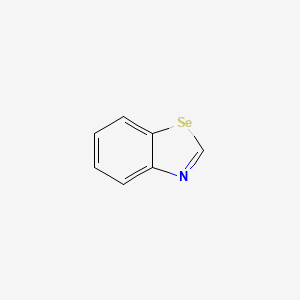

Benzoselenazole

Description

Properties

CAS No. |

273-91-6 |

|---|---|

Molecular Formula |

C7H5NSe |

Molecular Weight |

182.09 g/mol |

IUPAC Name |

1,3-benzoselenazole |

InChI |

InChI=1S/C7H5NSe/c1-2-4-7-6(3-1)8-5-9-7/h1-5H |

InChI Key |

AIGNCQCMONAWOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C[Se]2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzoselenazole and Its Derivatives

Classical and Established Synthetic Approaches

Traditional methods for synthesizing the benzoselenazole core often involve cyclization reactions and multi-step sequences, which can be limited by harsh conditions and the use of toxic reagents.

Cyclization Reactions Involving Selenium Reagents

The foundational strategies for constructing the this compound ring system typically rely on the cyclization of ortho-substituted anilines or acetylenic precursors with various selenium reagents. jsynthchem.comjsynthchem.com These reactions are often carried out in acidic or oxidative environments. jsynthchem.comjsynthchem.com Common selenium sources include elemental selenium, selenium dioxide (SeO₂), diaryl diselenides, and selenocyanates. jsynthchem.comjsynthchem.comrsc.org For instance, the reaction of 1-(2-bromoaryl)benzimidazoles with selenium powder, promoted by cesium carbonate in DMF at high temperatures, yields tetracyclic benzimidazo[2,1-b]benzoselenazoles. mdpi.com Another approach involves the carbonylation of o-aminoacetophenone with selenium and carbon monoxide to produce 2H-3,1-benzoselenazin-2-one. mdpi.com

Modern Catalytic Strategies in this compound Synthesis

To overcome the limitations of classical methods, modern synthetic chemistry has focused on developing catalytic strategies that offer milder reaction conditions, greater efficiency, and broader substrate scope.

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis, particularly with copper, has emerged as a powerful tool for the synthesis of benzoselenazoles. jsynthchem.comjsynthchem.com These methods facilitate the formation of key carbon-selenium (C-Se) and carbon-nitrogen (C-N) bonds under milder conditions. jsynthchem.comresearchgate.net

Copper catalysts are cost-effective and highly efficient in promoting the cross-coupling reactions necessary for this compound synthesis. jsynthchem.comresearchgate.net These reactions often involve the coupling of ortho-dihalobenzenes with nitrogen- and selenium-containing nucleophiles. jsynthchem.com A notable example is the copper-catalyzed reaction between 2-haloanilines and isoselenocyanates to form a selenourea (B1239437) intermediate, which then undergoes selective ring closure to yield 2-amino-1,3-benzoselenazoles. jsynthchem.com Copper(I) iodide (CuI) and copper(II) triflate (Cu(OTf)₂) are commonly used catalysts in these transformations. jsynthchem.comrsc.org The use of copper catalysis has significantly broadened the tolerance for various functional groups, enabling the synthesis of a diverse range of this compound derivatives. jsynthchem.com

The development of one-pot and multicomponent reactions represents a significant advancement in the synthesis of benzoselenazoles, enhancing efficiency by avoiding the isolation of intermediates. nih.govjsynthchem.comresearchgate.net These protocols allow for the combination of multiple reaction steps in a single reaction vessel, saving time and resources. nih.gov

A prominent example is the copper-catalyzed one-pot synthesis of 2-aryl-1,3-benzoselenazole derivatives from readily available 2-iodoanilines, selenium powder, and aromatic aldehydes. thieme-connect.com This method proceeds under mild conditions and without the need for additional ligands. thieme-connect.com Another approach involves the three-component reaction of 2-iodoanilines, arylacetic acids or arylmethyl chlorides, and selenium powder in the presence of a copper catalyst. mdpi.com These multicomponent strategies offer a straightforward and atom-economical route to structurally complex benzoselenazoles. domainex.co.ukjsynthchem.comresearchgate.net For instance, a one-pot method using ortho-inactivated anilines and acetophenones with selenium dioxide as the selenium source has been developed, offering good yields and simple operation.

Mechanistic Elucidation of Catalytic Processes

The synthesis of benzoselenazoles often involves intricate catalytic cycles that facilitate the formation of the crucial carbon-selenium (C-Se) and carbon-nitrogen (C-N) bonds. Understanding the underlying mechanisms is paramount for optimizing reaction conditions and developing more efficient catalysts.

One proposed mechanism for the copper-catalyzed synthesis of 2-arylbenzoselenazoles involves the initial reaction of selenium powder with 2-iodoaniline (B362364) in the presence of a copper catalyst and a base to form a diselanediyldianiline intermediate. researchgate.net This intermediate then reacts with an arylacetic acid, which undergoes oxidation to form a 2-phenyl-2-selenoxoacetic acid. The subsequent reaction between these two intermediates leads to a cyclization cascade. This cascade can proceed through two potential pathways involving the nucleophilic attack of a selenium atom on an iminium moiety, followed by Se-Se bond cleavage and decarboxylation to yield the final this compound product. conicet.gov.ar

In another copper-catalyzed approach, the synthesis of 2-aminobenzoselenazoles from 2-haloanilines and isoselenocyanates proceeds through a selenourea intermediate. jsynthchem.com The copper(I) catalyst facilitates the coupling of the haloaniline with the isoselenocyanate to form this key intermediate, which then undergoes selective intramolecular cyclization to afford the this compound ring system. jsynthchem.com

Kinetic and spectroscopic studies, including UV-Vis and EPR, of certain catalytic processes for related benzimidazole (B57391) syntheses have suggested the involvement of metal-substrate complexation, charge transfer, and aerobic turnover, potentially involving high-valent metal intermediates like Fe(IV). researchgate.net While not directly studying benzoselenazoles, these findings offer insights into plausible mechanistic steps that could be operative in analogous selenium-containing heterocycle syntheses.

Theoretical calculations, particularly using Density Functional Theory (DFT), have become indispensable for elucidating complex reaction mechanisms. sumitomo-chem.co.jp These computational methods allow for the mapping of reaction pathways, identification of intermediates and transition states, and calculation of activation energies, providing a detailed understanding of the catalytic cycle at a molecular level. sumitomo-chem.co.jp

Supported Catalysis and Nanocatalyst Systems

To enhance catalyst efficiency, stability, and recyclability, significant research has focused on the development of supported catalyst systems, particularly those utilizing nanoparticles.

Magnetic Nanoparticle-Supported Catalysts (e.g., Fe3O4@bis(phenyl-imine)-CuI)

A notable advancement in this area is the use of magnetic nanoparticles as catalyst supports. researchgate.net A prime example is the Fe3O4@bis(phenyl-imine)-CuI nanocatalyst. researchgate.netresearchgate.netmolaid.com This catalyst consists of a magnetic iron(II,III) oxide (Fe3O4) core, functionalized with a bis(phenyl-imine) ligand that coordinates with copper(I) iodide (CuI). researchgate.netresearchgate.net The magnetic core allows for easy separation of the catalyst from the reaction mixture using an external magnet, simplifying the purification process. researchgate.netjsynthchem.com

This specific nanocatalyst has been successfully employed in the one-pot, three-component synthesis of 2-substituted benzoselenazoles from 2-iodoanilines, selenium powder, and various aryl acetic acids. researchgate.netmolaid.com The reaction is typically carried out in a deep eutectic solvent like choline (B1196258) chloride-urea (ChCl-urea) in the presence of a base such as potassium carbonate. researchgate.netdp.tech The use of this nanocatalyst system has demonstrated high efficiency, yielding good to excellent amounts of the desired this compound products. researchgate.net

Recyclability and Sustainability Considerations in Catalysis

A key advantage of supported catalysts, especially magnetic nanoparticle-supported systems, is their recyclability. jsynthchem.commdpi.com The Fe3O4@bis(phenyl-imine)-CuI catalyst, for instance, can be recovered and reused for multiple reaction cycles without a significant loss of its catalytic activity. researchgate.netjsynthchem.com Reports indicate that this catalyst can be recycled up to seven times, making the synthetic process more sustainable and cost-effective. jsynthchem.com

The use of deep eutectic solvents, such as choline chloride-urea, further enhances the green credentials of these synthetic protocols. researchgate.net These solvents are often biodegradable, have low toxicity, and can also be recycled. researchgate.net The combination of a recyclable catalyst and a sustainable solvent system represents a significant step towards environmentally benign chemical synthesis. mdpi.comtudelft.nl The development of such methodologies aligns with the principles of green chemistry by reducing waste and minimizing the use of hazardous substances. tudelft.nl

Metal-Free and Green Synthetic Protocols

In the quest for more sustainable chemical manufacturing, there is a growing emphasis on developing metal-free and green synthetic methods for constructing this compound scaffolds. These approaches aim to reduce reliance on potentially toxic and expensive metal catalysts and to utilize more environmentally friendly reagents and reaction conditions.

Utilization of Elemental Selenium and Selenium Dioxide (SeO2) as Selenium Sources

Elemental selenium (Se) and selenium dioxide (SeO2) are attractive selenium sources due to their availability and relatively low cost. researchgate.netmdpi.com Several metal-free synthetic routes to benzoselenazoles have been developed that employ these reagents.

One such method involves the selenium-mediated decarboxylative cyclization of 2-chloronitrobenzene and arylacetic acids to produce 2-arylbenzoselenazoles. researchgate.net This reaction proceeds in moderate to good yields and demonstrates good functional group tolerance. researchgate.net Another approach utilizes elemental sulfur as a traceless oxidizing agent in the synthesis of related benzothiazoles from o-chloronitrobenzenes and benzyl (B1604629) chlorides, suggesting the potential for similar selenium-based transformations. researchgate.net

Selenium dioxide has also been established as a viable selenium source for the synthesis of this compound derivatives. researchgate.netresearchgate.netresearchgate.net A one-pot method has been developed using SeO2 to react ortho-inactivated anilines with acetophenones or methylquinolines, which possess an active hydrogen in the α-position. researchgate.net This approach offers good yields and operational simplicity. researchgate.net Furthermore, the AlCl3-mediated synthesis of benzoselenazoles using selenium dioxide has been reported. researchgate.net

Decarboxylative Cyclization Approaches

Decarboxylative cyclization reactions have emerged as a powerful tool in heterocyclic synthesis, as they often utilize readily available carboxylic acids and generate carbon dioxide as the only byproduct. researchgate.net Several metal-free decarboxylative strategies for this compound synthesis have been reported.

For instance, a selenium-mediated decarboxylative cyclization of 2-chloronitrobenzene and arylacetic acids provides access to 2-arylbenzoselenazoles under metal-free conditions. researchgate.net Another innovative approach involves the reaction of α-keto acids with o-aminobenzylamine, which undergoes an electrochemical oxidation decarboxylative cyclization to form quinazolines, with the methodology also being applicable to the synthesis of other heterocyles like benzoxazoles and benzothiazoles, indicating its potential for extension to benzoselenazoles. sioc-journal.cn The use of sodium metabisulfite (B1197395) to promote the decarboxylative oxidation of α-keto acids has also been shown to yield 2-substituted benzothiazoles and benzoselenazoles. researchgate.net

More recently, electrophotoredox cerium-catalyzed decarboxylative radical cyclization cascades have been developed for the synthesis of complex heterocyclic systems, showcasing the potential of combining electrochemistry and photocatalysis for challenging transformations. rsc.org While not yet applied to benzoselenazoles, this strategy highlights a promising future direction for metal-free and green synthesis.

Advanced Precursors and Intermediate Derivatization in this compound Synthesis

Beyond the direct use of simple substituted anilines, more advanced synthetic strategies have been devised that employ complex precursors or involve the derivatization of intermediates to access the this compound scaffold. These methods often provide access to a wider range of functionalized derivatives.

A significant precursor in this context is bis(2-aminophenyl) diselenide. This compound serves as a key starting material in several synthetic routes. In a metal-free approach, it can be reacted with various isothiocyanates to generate 2-amino-1,3-benzoselenazoles. clockss.org This reaction is particularly effective with bulky acyl isothiocyanates, which lead to excellent yields by minimizing the formation of byproducts. clockss.org The diselenide can also be reacted with a broad spectrum of carboxylic acids, promoted by tributylphosphine, to furnish 2-aryl-1,3-benzoselenazoles in good yields. researchgate.net Another variation involves the reaction of bis(2-aminophenyl) diselenide with aryl aldehydes, using sodium metabisulfite, to directly synthesize 2-aryl-1,3-benzoselenazoles. acs.org

A noteworthy domino reaction involves the oxidative cyclization of methyl ketones with bis(2-aminophenyl) diselenide. rsc.org This one-pot synthesis proceeds by generating 2-arylethane-1,2-diones in situ from commercially available aryl methyl ketones, which then react with the diselenide. The reaction is promoted by sodium metabisulfite (Na₂S₂O₅) in dimethyl sulfoxide (B87167) (DMSO) and results in 2-acyl-benzo[1,3-d]selenazoles. rsc.org

Another advanced strategy involves the in situ generation of reactive intermediates from more complex starting materials. For instance, 2-lithiophenyl isothiocyanates can be produced by treating 1-bromo-2-isothiocyanatobenzene with n-butyllithium (n-BuLi). mdpi.com Subsequent reaction of this lithiated intermediate with elemental selenium powder yields lithium benzo-1,3-selenazole-2-thiolate. mdpi.com This versatile intermediate can then be quenched with various electrophiles to afford products such as this compound-2(3H)-thiones and 2-(alkylsulfanyl)benzoselenazoles. mdpi.com

The Ullmann coupling reaction has also been adapted for this compound synthesis using derivatized precursors. A simple and efficient method involves the coupling of dihalobenzenes with pre-formed acyl isoselenocyanate–malononitrile adducts. thieme-connect.comthieme-connect.com This reaction is carried out in the presence of a copper catalyst and a base at room temperature, providing a mild route to highly substituted benzoselenazoles without the need for additional ligands. thieme-connect.comthieme-connect.com

Table 2: Synthesis of Benzoselenazoles from Advanced Precursors

| Precursor(s) | Key Reagents | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Bis(2-aminophenyl) diselenide, Isothiocyanates | - | 2-Amino-1,3-benzoselenazole | A metal-free cyclization method. | clockss.org |

| Bis(2-aminophenyl) diselenide, Carboxylic acids | Tributylphosphine | 2-Aryl-1,3-benzoselenazole | Metal-free synthesis promoted by a phosphine. | researchgate.net |

| Bis(2-aminophenyl) diselenide, Methyl ketones | Na₂S₂O₅, DMSO | 2-Acyl-benzo[1,3-d]selenazole | A domino oxidative cyclization process. | rsc.org |

| 1-Bromo-2-isothiocyanatobenzene, Elemental Se | n-BuLi | Benzothiazole-2(3H)-thione | Involves a lithiated intermediate. | mdpi.com |

| Dihalobenzenes, Acyl isoselenocyanate–malononitrile adducts | CuI, K₂CO₃ | Substituted this compound | Mild Ullmann coupling with a derivatized precursor. | thieme-connect.comthieme-connect.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzoselenazole Analogues

Elucidation of SAR for Biological Activities

The biological profile of benzoselenazole derivatives is highly tunable through synthetic modification. Structure-activity relationship (SAR) studies have been crucial in identifying the key structural motifs responsible for their anticancer, antimicrobial, and enzyme-inhibiting effects.

The anticancer potential of this compound derivatives is significantly influenced by the nature and position of substituents on the core structure. Research has demonstrated that hybrid molecules incorporating the this compound scaffold can exhibit potent cytotoxicity against various cancer cell lines.

A notable example involves this compound-stilbene hybrids. rsc.org Studies on these compounds revealed that their anti-proliferative activity is closely tied to the substitution pattern on the stilbene's phenyl ring. For instance, moving a methoxy (B1213986) (OCH₃) group from the 4'-position to the 5'-position was found to diminish the cytotoxic effects against several cancer cell lines, including Bel-7402, A549, HeLa, and MCF-7. rsc.org One of the most active compounds in a tested series, 6e , was selected for further mechanistic studies due to its superior activity. researchgate.net The data suggests that the presence of the selenium atom is beneficial for anticancer activity. researchgate.net

A primary mechanism for the anticancer action of these compounds is the inhibition of thioredoxin reductases (TrxR), a key enzyme in cellular redox balance that is often overexpressed in cancer cells. The SAR for TrxR inhibition shows a clear dependency on the substituents. For example, compounds 6a and 6f demonstrated better TrxR inhibitory activity than their counterparts 6g and 6h . researchgate.net The introduction of the selenium atom into the molecular structure appears to enhance TrxR inhibition. researchgate.net

| Compound | Key Structural Feature | Observed Anticancer/Inhibitory Activity | Reference |

|---|---|---|---|

| This compound-stilbene hybrid (95a) | Specific methoxy substitution pattern | Showed the highest activity against Bel-7402, A549, HeLa, and MCF-7 cell lines compared to resveratrol (B1683913) and ebselen. | rsc.org |

| This compound-stilbene hybrid (95b) | OCH₃ group at 4'-position | Demonstrated the highest in vitro inhibition of thioredoxin reductases (TrxR) among the tested compounds. | rsc.org |

| This compound-stilbene hybrid (95c) | OCH₃ group moved to 5'-position | Decreased anti-proliferative activity compared to 95b. | rsc.org |

| Compound 6e | Optimized this compound-stilbene structure | Chosen for mechanistic studies due to high antiproliferative activity; induced intracellular ROS accumulation and cell cycle arrest. | researchgate.net |

The structural features of this compound derivatives also dictate their effectiveness as antimicrobial agents. Studies have explored their activity against various bacterial strains, revealing that specific substitutions can enhance their inhibitory potential. ontosight.airesearchgate.net

Research into phenolic benzoselenazoles has demonstrated their potential against bacteria such as Bacillus subtilis and Pseudomonas aeruginosa. researchgate.net The antimicrobial efficacy was confirmed through zone of inhibition studies, and these compounds were also found to possess anti-biofilm capabilities against these microorganisms. researchgate.net While detailed SAR data is emerging, it is clear that the core this compound structure is a viable platform for developing new antimicrobial agents. ontosight.airesearchgate.net

| Compound Class | Target Microorganism | Observed Antimicrobial Property | Reference |

|---|---|---|---|

| Phenolic benzoselenazoles | Bacillus subtilis | Exhibited antimicrobial potential and anti-biofilm activity. | researchgate.net |

| Phenolic benzoselenazoles | Pseudomonas aeruginosa | Showed antimicrobial potential and anti-biofilm activity. | researchgate.net |

Beyond TrxR, this compound derivatives have been investigated as inhibitors of other crucial enzymes. Their ability to mimic the function of glutathione (B108866) peroxidase (GPx) is a significant area of study. jsynthchem.comresearchgate.net

Synthetic benzoselenazoles have been shown to exhibit greater GPx-like antioxidant activity than diphenyl diselenide, a common reference compound. researchgate.net This activity is vital for mitigating oxidative stress. For instance, Ebselen , a well-researched organoselenium compound, functions as a GPx mimic. jsynthchem.com The core this compound structure can be modified to enhance this inhibitory or catalytic mimicking activity. For example, a study of phenolic benzoselenazoles found that compound 13c was an effective radical-trapping antioxidant that could inhibit azo-initiated oxidation with a stoichiometric factor of approximately 2.2. researchgate.net

| Compound/Class | Target Enzyme/Process | Observed Inhibitory/Mimicking Activity | Reference |

|---|---|---|---|

| Ebselen | Glutathione Peroxidase (GPx) | Acts as a well-researched GPx mimic. | jsynthchem.com |

| Phenolic benzoselenazoles | Glutathione Peroxidase (GPx) | Exhibited greater GPx-like antioxidant activity than diphenyl diselenide. | researchgate.net |

| Compound 13c | Azo-initiated oxidation | Inhibited oxidation with a stoichiometric factor (n) of ~2.2. | researchgate.net |

SAR in Antimicrobial Properties

Correlation of this compound Structure with Photophysical and Electronic Properties

The unique electronic structure of benzoselenazoles makes them valuable components in materials science, particularly for optoelectronic devices and fluorescent probes. jsynthchem.com The incorporation of the heavy selenium atom significantly influences their photophysical properties, such as fluorescence and intersystem crossing. jsynthchem.com

Studies on 1,3-benzoselenazole derivatives show that their absorption maxima are typically in the UV region, corresponding to ¹ππ* electronic transitions. researchgate.net The precise location of these absorption maxima and the presence of intramolecular charge transfer (ICT) can be controlled by the electronic character and position of substituents on the this compound framework. researchgate.net For example, theoretical calculations confirmed the existence of ICT in derivatives containing a nitro group. researchgate.net The fluorescence emission of these compounds is also highly dependent on their chemical structure and the solvent used, with spectra observed in the 300–600 nm range. researchgate.net

In the development of fluorescent biosensors, this compound-containing squaraine dyes have been used for the selective detection of albumins, showing a fluorescence amplification of up to 540 times in the presence of bovine and human serum albumins. jsynthchem.com This response was dictated by the structural properties of the dyes, particularly the N-alkyl groups. jsynthchem.com

Impact of Substituent Effects on Reactivity and Functional Properties

The reactivity of the this compound ring system is modulated by the presence of various substituents, which affects their synthesis and functional applications. The electronic nature of these groups—whether electron-donating or electron-withdrawing—plays a critical role.

In synthetic procedures, the presence of certain functional groups can influence reaction yields and efficiency. For example, copper-catalyzed synthesis methods have shown tolerance for a wide range of functional groups, including both electron-donating and electron-withdrawing ones, as well as sterically hindered substrates, often without a loss in yield. jsynthchem.com However, in some reaction pathways, the electronic effect of substituents can lead to decreased yields. rsc.org Theoretical studies on related selenadiazole derivatives have shown that electron-donating groups, such as NMe₂, can significantly reduce the HOMO-LUMO energy gap, indicating an increase in chemical reactivity. jobrs.edu.iq This ability to tune reactivity through substitution is fundamental to designing this compound-based molecules for specific applications. jsynthchem.comjobrs.edu.iq

Exploration of Biological Activities and Mechanistic Studies Excluding Clinical Data

Anticancer Research and Mechanistic Elucidation (In Vitro/Preclinical)

Targeting Redox Homeostasis: Thioredoxin Reductase (TrxR) Inhibition and Reactive Oxygen Species (ROS) Generation

Benzoselenazole derivatives have garnered significant attention in anticancer research for their capacity to disrupt the delicate redox balance within cancer cells. A key mechanism of action is the inhibition of thioredoxin reductase (TrxR), a vital selenoenzyme responsible for maintaining cellular redox homeostasis and protecting against oxidative stress. researchgate.netjsynthchem.com Cancer cells often exhibit elevated levels of reactive oxygen species (ROS) and are highly dependent on antioxidant systems like the thioredoxin system for survival. frontiersin.org

Numerous studies have highlighted the potent TrxR inhibitory activity of various this compound-containing compounds. researchgate.netnih.gov For instance, this compound-stilbene hybrids have demonstrated effective TrxR inhibition. nih.gov The selenium atom in the this compound scaffold is thought to be crucial for this activity, likely interacting with the active site of the TrxR enzyme, leading to its inactivation. mdpi.com This inhibition disrupts the cell's ability to manage oxidative stress, rendering it more vulnerable to damage.

A direct consequence of TrxR inhibition by this compound derivatives is a significant increase in intracellular ROS levels. researchgate.netjsynthchem.comresearchgate.net ROS, such as superoxide (B77818) and hydrogen peroxide, can inflict damage on DNA, proteins, and lipids, ultimately triggering cell death. researchgate.net While normal cells can typically cope with a moderate increase in ROS, cancer cells, already under high oxidative stress, are pushed beyond their cytotoxic threshold. frontiersin.org This dual mechanism of TrxR inhibition and subsequent ROS generation creates a highly toxic environment specifically within cancer cells, leading to their selective destruction. nih.govrsc.orgnih.gov

Cell Cycle Perturbation and Apoptosis Induction Pathways

In addition to modulating redox homeostasis, this compound derivatives have been shown to interfere with cancer cell proliferation by inducing cell cycle arrest and promoting programmed cell death, or apoptosis. researchgate.netcolab.ws The uncontrolled division of cells is a fundamental characteristic of cancer, and compounds that can halt this process are of great therapeutic interest. nih.gov

Research has shown that certain this compound compounds can arrest the cell cycle at various phases. For example, some this compound-stilbene hybrids have been found to induce G2/M phase arrest in human liver carcinoma cells. nih.gov This prevents the cancer cells from proceeding through mitosis, effectively stopping their replication.

The induction of apoptosis by this compound derivatives occurs through multiple intricate pathways. A prominent mechanism is the mitochondrial or intrinsic pathway of apoptosis. nih.gov The accumulation of ROS, a consequence of TrxR inhibition, can lead to mitochondrial dysfunction. This triggers the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondria into the cytoplasm, which in turn activates a cascade of caspase enzymes that execute the apoptotic process. nih.gov Studies on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), have confirmed the ability of this compound-related compounds to induce apoptosis. scispace.comresearchgate.netmdpi.commdpi.com Flow cytometry analyses have shown that treatment with these compounds leads to a significant increase in the population of apoptotic cells. researchgate.netresearchgate.net

Table 1: Effects of this compound Derivatives on Cell Cycle and Apoptosis

| Compound Class | Cell Line(s) | Observed Effects |

|---|---|---|

| This compound-stilbene hybrids | Bel-7402 (Liver Carcinoma) | G2/M phase arrest, apoptosis induction. researchgate.netnih.gov |

| This compound-oxindole conjugates | MCF-7 (Breast Cancer) | Induction of mitochondrial-mediated apoptosis. nih.gov |

| Cadmium complexes with this compound-related ligands | MCF-7 (Breast Cancer), A549 (Lung Cancer) | Induction of apoptosis, cell cycle arrest. researchgate.net |

| General benzimidazole (B57391)/benzoselenazole derivatives | MDA-MB-231 (Breast Cancer), SKOV3 (Ovarian Cancer), A549 (Lung Cancer) | Cell cycle arrest and apoptosis induction. nih.gov |

Interaction with Biomolecular Targets (e.g., G-quadruplex DNA Stabilization)

Beyond their influence on redox pathways and cell cycle regulation, this compound derivatives have been engineered to interact with other specific biomolecular targets within cancer cells, notably G-quadruplex (G4) DNA structures. acs.orgnih.gov G-quadruplexes are four-stranded DNA structures formed in guanine-rich regions, which are prevalent in telomeres and the promoter regions of many oncogenes, such as c-MYC. acs.orgrsc.orgresearchgate.net The stabilization of these G4 structures can inhibit telomerase activity and suppress oncogene transcription, making them a compelling target for anticancer drug design. rsc.orgnih.gov

Several studies have demonstrated that this compound-based ligands can selectively bind to and stabilize G-quadruplex DNA. acs.orgnih.govresearchgate.net For example, a series of this compound derivatives were found to be potent and selective stabilizers of the c-MYC G-quadruplex, leading to the inhibition of c-MYC transcription and selective growth inhibition of hepatoma cells. acs.orgnih.gov These ligands often exhibit a higher affinity for G4 DNA compared to the canonical duplex DNA structure, which is crucial for minimizing off-target effects. nih.gov The interaction and stabilization are typically confirmed using biophysical techniques like fluorescence resonance energy transfer (FRET) and circular dichroism. researchgate.netnih.gov The ability to target and stabilize G4 DNA represents a distinct and highly specific mechanism of anticancer action for the this compound scaffold. connectedpapers.com

Photodynamic Activity and Singlet Oxygen Generation (Preclinical)

Photodynamic therapy (PDT) is a clinically approved, minimally invasive treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species, particularly singlet oxygen (¹O₂), to destroy cancer cells. frontiersin.orgnih.gov The "heavy atom effect" suggests that the presence of heavier atoms, such as selenium, can enhance the efficiency of singlet oxygen generation. This has made this compound derivatives attractive candidates for development as novel photosensitizers. researchgate.netjsynthchem.com

Upon activation by light of a specific wavelength, a this compound-based photosensitizer is promoted to an excited state. Through a process called intersystem crossing, it can transfer its energy to ground-state molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂). frontiersin.org This singlet oxygen is a powerful oxidant that can cause localized damage to cellular components, inducing apoptosis or necrosis in the targeted tumor tissue. frontiersin.org

Preclinical studies have validated the potential of this compound derivatives in PDT. For instance, quinoline- and this compound-derived unsymmetrical squaraine cyanine (B1664457) dyes have been synthesized and evaluated. mdpi.comdntb.gov.ua These dyes absorb light in the red and near-infrared regions, which allows for deeper tissue penetration. Despite sometimes showing a low quantum yield of singlet oxygen, these compounds have demonstrated significant phototherapeutic activity in vitro against breast cancer cell lines. mdpi.comdntb.gov.uaresearchgate.net This light-activated cytotoxicity offers a targeted therapeutic approach, as the damaging effects are confined to the irradiated area, thereby sparing adjacent healthy tissues. frontiersin.org

Investigation of Antimicrobial Efficacy (In Vitro)

Antibacterial Spectrum and Potency

The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. This compound derivatives have been investigated as a potential new class of antibacterial compounds, with numerous in vitro studies demonstrating their activity against a variety of bacterial pathogens. nih.govresearchgate.net

The antibacterial efficacy of this compound compounds is often modulated by the specific chemical groups attached to the core this compound structure. researchgate.net Researchers have synthesized and tested a wide array of these derivatives, including hybrid molecules that combine the this compound moiety with other heterocyclic structures known for their biological activities, such as pyrazoles and oxadiazoles. nih.govmdpi.comepa.gov

These compounds have shown a broad spectrum of activity, inhibiting the growth of both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). nih.govresearchgate.netmdpi.com For example, some 5-(4-biphenylyl)-7-aryl[3,4-d]-1,2,3-benzoselenadiazoles were found to be particularly effective against Gram-positive bacteria. nih.gov The potency of these compounds is typically quantified by their minimum inhibitory concentration (MIC), with some derivatives exhibiting MIC values in the low microgram per milliliter range, indicating significant antibacterial activity. mdpi.comresearchgate.net The mechanism of action for their antibacterial effects is thought to involve the inhibition of essential bacterial enzymes, such as thioredoxin reductase, which is structurally different in bacteria compared to mammals, offering a degree of selectivity. nih.gov

Table 2: In Vitro Antibacterial Activity of this compound Derivatives

| Compound Class | Tested Bacterial Strains | Key Findings (e.g., MIC values) |

|---|---|---|

| 5-(4-biphenylyl)-7-aryl[3,4-d]-1,2,3-benzoselenadiazoles | Gram-positive bacteria | Very effective against tested strains. nih.gov |

| General this compound Derivatives | Bacillus subtilis, Pseudomonas aeruginosa | Showed in vitro antibacterial properties. researchgate.net |

| Benzimidazole/Benzothiazole (B30560)/Benzoselenazole Hybrids | S. aureus, E. coli, P. aeruginosa, C. albicans | Some hybrid compounds showed strong activity against all tested microbes. nih.govresearchgate.net |

| Benzimidazole-Pyrazole Hybrids | Gram-positive and Gram-negative bacteria | Some compounds found to be potent inhibitors of bacterial DNA Gyrase and Topoisomerase IV. mdpi.com |

| Chitosan-Benzothiazole Derivatives | S. aureus, E. coli | Derivatives and their nanoparticles showed more pronounced antibacterial effect than starting chitosan. mdpi.com |

Inhibition of Biofilm Formation

This compound derivatives have demonstrated notable efficacy in preventing the formation of bacterial biofilms, a key virulence factor in many persistent infections. Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which offers protection against antibiotics and host immune responses. researchgate.netmdpi.com The transition from a free-floating (planktonic) state to a biofilm is a regulated process that can be triggered by various stress factors. mdpi.com

Recent studies have highlighted the potential of benzoselenazoles as anti-biofilm agents. For instance, a series of synthesized benzoselenazoles exhibited significant inhibitory activity against biofilm formation by both Bacillus subtilis and Pseudomonas aeruginosa. rsc.orgnih.govacs.org The antibiofilm potential of these compounds has been corroborated by zone of inhibition studies. researchgate.net Molecular docking studies suggest that the mechanism of action may involve the interaction of these compounds with key proteins involved in biofilm regulation, such as TsaA in B. subtilis and the LasR quorum-sensing protein in P. aeruginosa. nih.govacs.org

Table 1: Selected this compound Derivatives and their Anti-biofilm Activity

| Compound/Derivative | Target Microorganism | Observed Effect | Putative Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Benzoselenazoles | Bacillus subtilis | Inhibition of biofilm formation | Interaction with TsaA protein | nih.gov, acs.org |

Antioxidant Properties and Glutathione (B108866) Peroxidase (GPx) Mimicry

A prominent feature of this compound and other organoselenium compounds is their ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPx). rsc.orgnih.gov This enzyme plays a crucial role in protecting cells from oxidative damage by catalyzing the reduction of hydroperoxides. rsc.orgnih.gov The antioxidant activity of synthetic organoselenium compounds is a central aspect of their therapeutic potential. rsc.org

Numerous studies have demonstrated that this compound derivatives possess significant GPx-like antioxidant activity. rsc.orgnih.govacs.orgnih.gov In thiophenol assays, various synthesized benzoselenazoles have shown superior activity compared to reference compounds like diphenyl diselenide and ebselen. nih.govacs.orgacs.org The catalytic mechanism is believed to proceed through a cycle involving key intermediates such as selenol, selenosulfide, and selenenic acid, which has been proposed based on 77Se{1H} NMR spectroscopy studies. nih.govacs.org

The antioxidant potency of benzoselenazoles can be modulated by the nature of the substituents on the aromatic ring. nih.gov For example, compounds bearing strong electron-donating groups have been found to be particularly effective catalysts. acs.orgresearchgate.net Some of these potent GPx mimics have also demonstrated the ability to protect cells from ferroptotic cell death induced by the loss of the GPx4 enzyme in preclinical models. researchgate.net

Table 2: Antioxidant Activity of this compound Derivatives

| Compound Class | Assay | Key Findings | Proposed Mechanism | Reference(s) |

|---|---|---|---|---|

| 1,3-Benzoselenazoles | Thiophenol assay | Greater antioxidant activity than Ph2Se2 | GPx-like activity | acs.org |

| Bis(3-amino-1-hydroxybenzyl)diselenide and derived benzoselenazoles | Thiophenol assay | Better GPx-like activity than diphenyl diselenide and ebselen | Catalytic cycle involving selenol, selenosulfide, and selenenic acid intermediates | nih.gov, acs.org |

Anti-inflammatory Response Modulation

Chronic inflammation is a hallmark of numerous diseases, and modulating the inflammatory response is a key therapeutic strategy. frontiersin.org this compound derivatives have emerged as potential modulators of inflammatory pathways. jsynthchem.com Excessive levels of reactive oxygen species (ROS) can exacerbate inflammatory responses, and the antioxidant properties of benzoselenazoles contribute to their anti-inflammatory potential. researchgate.net

Preclinical studies have shown that certain benzoselenazolinone derivatives and their related diselenides can potently inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.gov Inhibition of these pathways can be as high as 95% at a concentration of 10-5 M. nih.gov The anti-inflammatory effects of these compounds have been confirmed in vivo using a rat foot edema model. nih.gov The structure of the this compound derivative influences its activity and selectivity, allowing for the establishment of initial structure-activity relationships. nih.gov

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound Series | Target Pathway(s) | In Vitro Activity | In Vivo Model | Reference(s) |

|---|

Enzyme Inhibition Studies (Excluding Clinical Enzymes)

Beyond their antioxidant and anti-inflammatory properties, benzoselenazoles have been investigated as inhibitors of other specific enzymes with therapeutic relevance.

Identification of Novel Enzyme Inhibitors (e.g., Pancreatic Lipase (B570770), Carbonic Anhydrases)

This compound derivatives have been identified as promising inhibitors of pancreatic lipase and carbonic anhydrases. rsc.orgnih.gov

Pancreatic Lipase (PL): In silico molecular docking studies have suggested that 1,3-benzoselenazoles have the potential to act as inhibitors of pancreatic lipase. acs.orgresearchgate.net This enzyme plays a crucial role in the digestion of dietary fats, and its inhibition is a target for managing obesity.

Carbonic Anhydrases (CAs): A series of benzoselenoates, which are derivatives of this compound, have been synthesized and evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IV, VII, IX, and XII. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. The study identified the COSe- group as a new zinc-binding group for metalloenzymes. nih.gov The substitution pattern on the aromatic ring of the benzoselenoates was found to be critical for determining the selectivity of inhibition towards the various CA isoforms. nih.gov

Mechanistic Aspects of Enzyme-Benzoselenazole Interactions

Understanding the molecular interactions between benzoselenazoles and their target enzymes is crucial for the rational design of more potent and selective inhibitors.

Carbonic Anhydrases: X-ray crystallography studies have provided detailed insights into the binding mode of benzoselenoates to hCA I and hCA II. nih.gov These studies revealed that the negatively charged selenium atom of the COSe- group directly coordinates with the zinc ion located in the enzyme's active site, with a binding distance of 2.30-2.40 Å. nih.gov This confirmed the role of the selenoate as a zinc-binding group and provides a structural basis for the observed inhibition.

Pancreatic Lipase: The interaction between benzoselenazoles and pancreatic lipase has been primarily explored through in silico molecular docking. acs.orgresearchgate.net These computational studies help to predict the binding modes and affinities of the inhibitors within the active site of the enzyme, guiding the synthesis of new derivatives with potentially enhanced inhibitory activity.

Diagnostic and Imaging Probe Development for Neurodegenerative Diseases (Preclinical)

The development of effective diagnostic tools for the early detection of neurodegenerative diseases like Alzheimer's disease is a critical unmet need. snmjournals.orgnih.gov A pathological hallmark of Alzheimer's is the accumulation of amyloid-β (Aβ) plaques in the brain. nih.gov this compound derivatives have shown significant promise as preclinical positron emission tomography (PET) imaging probes for the non-invasive detection of these plaques. rsc.orgnih.gov

A novel this compound derivative, named Fluselenamyl, has been developed and extensively studied as a PET tracer. snmjournals.orgnih.govtandfonline.com Preclinical validation has demonstrated that Fluselenamyl exhibits several desirable characteristics for an imaging agent:

High Binding Affinity: It binds with high affinity (Kd = 1.58 ± 0.05 nM) to Aβ aggregates. snmjournals.orgresearchgate.net Radiolabeled versions of Fluselenamyl have shown 2-10 fold higher binding affinity in AD brain homogenates compared to some FDA-approved tracers. nih.govresearchgate.net

Detection of Diffuse Plaques: Crucially, Fluselenamyl has been shown to label not only the dense, fibrillar Aβ plaques but also the more diffuse plaques, which are considered an earlier manifestation of the disease pathology. snmjournals.orgnih.govtandfonline.comresearchgate.net

Brain Penetration and Pharmacokinetics: The compound effectively crosses the blood-brain barrier and shows rapid uptake into the brain followed by fast clearance in the absence of Aβ plaques, which is essential for obtaining a good signal-to-noise ratio in PET imaging. snmjournals.orgresearchgate.netresearchgate.net

Specificity: In vitro autoradiography and immunostaining studies on postmortem human brain sections, as well as ex vivo studies in transgenic mouse models, have confirmed the specific binding of Fluselenamyl to Aβ plaques. snmjournals.orgnih.govresearchgate.netresearchgate.net It also shows high specificity for Aβ over other protein aggregates associated with different neurodegenerative diseases. nih.govresearchgate.net

These preclinical findings suggest that this compound-based probes like Fluselenamyl could provide a platform for developing next-generation diagnostic agents for the early detection and monitoring of Alzheimer's disease. nih.govresearchgate.net

Table 4: Preclinical Data for Fluselenamyl as a PET Imaging Probe

| Parameter | Finding | Significance | Reference(s) |

|---|---|---|---|

| Binding Affinity (Kd) | 1.58 ± 0.05 nM to Aβ1-42 aggregates | High affinity for the target | snmjournals.org, researchgate.net |

| Target Specificity | Binds to both fibrillar and diffuse Aβ plaques | Potential for earlier disease detection | snmjournals.org, nih.gov, tandfonline.com |

| Brain Kinetics (mice) | High initial brain uptake (8.86 %ID/g at 2 min) with rapid washout | Favorable pharmacokinetics for PET imaging | snmjournals.org |

| In Vivo Validation | Labels parenchymal Aβ plaques in transgenic mice (multiphoton microscopy and microPET/CT) | Demonstrates ability to detect plaques in a living organism | nih.gov, researchgate.net |

Amyloid-Beta Plaque Targeting Strategies for Alzheimer's Disease Imaging

The development of imaging agents capable of detecting the early pathological hallmarks of Alzheimer's disease is crucial for timely diagnosis and for monitoring the efficacy of therapeutic interventions. wustl.edu One of the key pathological features of Alzheimer's disease is the extracellular deposition of amyloid-beta (Aβ) peptides into plaques in the brain. rsc.org this compound derivatives have emerged as a promising class of compounds for the development of positron emission tomography (PET) and fluorescent probes to visualize these Aβ plaques. jsynthchem.com

Researchers have focused on designing this compound-based molecules that can cross the blood-brain barrier, bind with high affinity and specificity to Aβ plaques, and possess suitable properties for imaging. wustl.edujsynthchem.com A notable example is the development of a planar this compound derivative, Fluselenamyl. researchgate.netnih.gov This compound has demonstrated desirable characteristics for the noninvasive imaging of Aβ pathophysiology. researchgate.netnih.gov

Detailed research findings have shown that Fluselenamyl and its derivatives can label both diffuse and fibrillar Aβ plaques in postmortem brain sections from Alzheimer's disease patients. wustl.eduresearchgate.netsnmjournals.org Diffuse plaques are considered an earlier manifestation of neuritic plaques, making their detection critical for early diagnosis. researchgate.netsnmjournals.org Furthermore, these this compound-based probes have exhibited remarkable specificity for Aβ plaques when compared to other biomarker proteins associated with different neurodegenerative diseases. researchgate.netsnmjournals.org

The mechanism of targeting is attributed to the specific binding of the this compound scaffold to Aβ aggregates. jsynthchem.comnih.gov Structural investigations have revealed that the planar shape of these molecules, along with the potential for hydrogen bonding interactions, contributes to their high binding affinity for Aβ plaques. jsynthchem.com Upon binding to Aβ aggregates, these compounds exhibit a significant enhancement in their fluorescence, which is a key principle for their use as fluorescent probes. nih.gov For PET imaging, a fluorine-18 (B77423) labeled radiotracer of Fluselenamyl, [¹⁸F]-9, has been synthesized and evaluated. nih.gov

Preclinical validation studies have provided substantial evidence for the potential of these this compound derivatives. In vitro autoradiography with [¹⁸F]-9 on human brain tissue from deceased Alzheimer's patients has shown significant labeling of cortical Aβ plaques, which correlates well with immunostaining results. nih.govnih.gov This binding was shown to be specific, as it could be inhibited by the presence of unlabeled Fluselenamyl. nih.gov

Pharmacokinetic studies in normal mice indicated that [¹⁸F]-9 has high initial brain influx followed by rapid clearance from the brain in the absence of Aβ plaques, a favorable characteristic for an imaging agent. researchgate.netnih.gov Ex vivo autoradiography and multiphoton microscopy in transgenic mouse models of Alzheimer's disease further confirmed that these probes can penetrate the brain and specifically label parenchymal plaques. researchgate.netnih.gov The stability of [¹⁸F]-9 has also been demonstrated in human serum. nih.govnih.gov

The binding affinity of these this compound derivatives to Aβ is a key parameter in determining their efficacy as imaging agents. Competitive binding assays using brain homogenates from Alzheimer's disease patients have shown that [¹⁸F]-9 has a superior binding affinity compared to some FDA-approved PET tracers. researchgate.netresearchgate.net

| Compound/Tracer | Target | Binding Affinity (Kd) | Key Findings |

| Fluselenamyl (5) | Aβ (1-42) fibrils | 1.58 ± 0.05 nM | High affinity and specificity; binds to both diffuse and fibrillar plaques. jsynthchem.comresearchgate.net |

| [¹⁸F]-9 | Aβ plaques in AD homogenates | - | 2–10 fold higher affinity than some FDA-approved tracers. researchgate.netresearchgate.net |

| RM-28 (Benzothiazole derivative) | Aβ aggregates | 175.69 ± 4.8 nM | High sensitivity and specificity for Aβ aggregates over other proteins. nih.gov |

Applications in Advanced Materials Science and Engineering

Development of Organic Semiconductors and Optoelectronic Devices

Benzoselenazole derivatives have emerged as promising candidates for the development of organic semiconductors and optoelectronic devices. jsynthchem.comjsynthchem.com Their inherent structure provides advantageous electronic properties, which are crucial for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). ucm.es The field of organic electronics leverages carbon-based materials for creating lightweight, flexible, and cost-effective electronic components. ucm.esmdpi.com

The performance of organic semiconductors is heavily dependent on factors like charge carrier mobility and the material's ability to absorb and emit light. mdpi.com The this compound framework contributes to these properties, making it a valuable component in the design of new materials for next-generation electronics. jsynthchem.comontosight.ai Research in this area focuses on synthesizing new this compound-containing molecules and polymers and evaluating their electrochemical and photophysical characteristics to optimize them for specific device applications. ucm.es

Design of Fluorescent Dyes and Probes

The distinct photophysical properties of benzoselenazoles make them excellent scaffolds for the design of fluorescent dyes and probes. jsynthchem.comjsynthchem.com These dyes have applications in various scientific and technological fields, including biological imaging and sensing.

Exploiting the Heavy Atom Effect for Enhanced Photoluminescence and Intersystem Crossing

The presence of the selenium atom in the this compound structure is pivotal due to the "heavy atom effect." This effect enhances the rate of intersystem crossing (ISC), a process where a molecule in an excited singlet state transitions to a triplet state. jsynthchem.comjsynthchem.comwikipedia.org This is a consequence of increased spin-orbit coupling. wikipedia.orgresearchgate.net

Enhanced ISC can influence the photoluminescent properties of a molecule. While it can sometimes lead to quenching of fluorescence, it is a critical process for applications that rely on the triplet excited state, such as photodynamic therapy and some types of OLEDs. wikipedia.orgresearchgate.net The ability to modulate fluorescence and promote intersystem crossing by incorporating a heavy atom like selenium is a key strategy in the molecular engineering of functional dyes. jsynthchem.comjsynthchem.comresearchgate.net

High-Sensitivity Biosensors for Biomolecule Detection (e.g., Albumin)

This compound-based dyes have been successfully employed in the development of high-sensitivity biosensors for the detection of biomolecules. jsynthchem.comjsynthchem.com A notable example is the detection of serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA). jsynthchem.comnih.gov

Researchers have synthesized squaraine dyes containing this compound moieties that exhibit a significant increase in fluorescence intensity upon binding to these proteins. jsynthchem.comnih.gov For instance, certain this compound squaraine dyes have shown a remarkable fluorescence amplification of up to 540-fold in the presence of BSA and HSA. jsynthchem.com This high sensitivity and selectivity make them excellent candidates for fluorescent probes in protein quantification and bio-imaging. jsynthchem.comnih.gov The structural features of the dyes, such as the length of N-alkyl groups, can be tuned to optimize their binding and fluorescence response. jsynthchem.com

Below is a data table summarizing the fluorescence enhancement of selected squaraine dyes upon interaction with albumins.

| Dye | Pendent Group | Fluorescence Enhancement with Albumins | Reference |

| P-1 | N-hexyl | ~100-540 fold | nih.gov |

| P-2 | N-hexyl | ~100-540 fold | nih.gov |

| P-3 | N-hexyl | ~100-540 fold | nih.gov |

| P-5 | N-hexyl | ~100-540 fold | nih.gov |

Integration into Functional Electronic Components and Sensors

The versatile electronic properties of benzoselenazoles allow for their integration into a variety of functional electronic components and sensors. jsynthchem.comjsynthchem.com Organoselenium compounds, in general, are utilized in devices such as radiation sensors and solar cells. rsc.org The this compound core, with its potential for high charge mobility and tunable electronic characteristics, is a valuable building block for these applications. jsynthchem.commdpi.com

In the context of sensors, the ability of this compound derivatives to interact with specific analytes and produce a measurable signal is key. scm-solution.com This can be an optical signal, as in fluorescent probes, or an electrical signal. The development of these sensors often involves the incorporation of this compound units into larger molecular architectures or polymers designed to recognize and respond to a target substance. scm-solution.combmglabtech.com

Fabrication of Conducting Polymer-Based Biosensing Platforms

Conducting polymers are a class of materials that have garnered significant interest for biosensor applications due to their ability to act as both the transducer and the immobilization matrix for biorecognition elements. researchgate.netrsc.org While direct research on this compound-only conducting polymers for biosensing is specific, the closely related benzoselenadiazole unit has been successfully incorporated into conducting polymers for this purpose. researchgate.net

For example, a polymer named poly(4,7-di(2,3)-dihydrothienol[3,4-b] jsynthchem.comresearchgate.netdioxin-5-yl-2,1,3-benzoselenadiazole) (PESeE) was used to create a biosensing platform. researchgate.net This polymer was electrochemically deposited onto an electrode, and an enzyme (glucose oxidase) was immobilized on its surface. researchgate.net The resulting biosensor could detect glucose by monitoring the enzymatic reaction. researchgate.net This demonstrates the principle of using selenium-containing heterocycles within conducting polymer backbones to fabricate effective biosensing devices. The porous structure of such polymer films allows for high enzyme loading, contributing to the sensor's performance. nih.gov

The following table outlines the components and function of such a biosensing platform.

| Polymer | Biorecognition Element | Analyte | Detection Principle | Reference |

| PESeE | Glucose Oxidase (GOx) | Glucose | Amperometric (measures decrease in oxygen) | researchgate.net |

This approach highlights the potential for designing novel biosensors by combining the unique properties of selenium-containing heterocycles like this compound with the advantages of conducting polymer platforms. ijacskros.com

Computational and Theoretical Investigations of Benzoselenazoles

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). openaccessjournals.com This method is instrumental in drug discovery and helps in understanding the interactions that drive biological activity. openaccessjournals.com

In the context of benzoselenazoles, molecular docking studies have been employed to elucidate their potential as therapeutic agents. These studies simulate the interaction of benzoselenazole derivatives with the active sites of biological targets. The primary goals of molecular docking are to predict the binding mode and estimate the binding affinity of the ligand to the receptor. nih.gov A high binding affinity suggests a stronger and potentially more effective interaction.

The process involves defining the binding cavity of the receptor and then using search algorithms to explore various possible conformations of the this compound ligand within that site. openaccessjournals.comumpr.ac.id Scoring functions are then used to evaluate the strength of the interaction by considering factors like hydrogen bonds, van der Waals forces, and electrostatic interactions. openaccessjournals.com For instance, studies have used docking simulations to screen libraries of compounds against specific protein targets to identify promising candidates for further development. umpr.ac.id The results of these simulations, often presented as binding scores, help in ranking different this compound derivatives based on their predicted affinity for the target. umpr.ac.id

Table 1: Key Concepts in Molecular Docking

| Term | Description |

|---|---|

| Ligand | The small molecule, such as a this compound derivative, that is being studied. openaccessjournals.com |

| Receptor | The larger molecule, typically a protein or enzyme, to which the ligand binds. openaccessjournals.com |

| Binding Site | A specific region on the receptor where the ligand interacts. openaccessjournals.com |

| Scoring Function | A mathematical function used to estimate the binding affinity between the ligand and the receptor. openaccessjournals.com |

| Pose Prediction | The prediction of the most favorable three-dimensional orientation of the ligand within the receptor's binding site. nih.gov |

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational cost. wikipedia.org DFT calculations are based on the electron density of a molecule, which simplifies the complexity of the many-electron wave function. scispace.com

DFT studies on benzoselenazoles provide fundamental insights into their electronic properties and chemical reactivity. rsc.org These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Furthermore, DFT can be used to calculate various reactivity descriptors that help in understanding and predicting the behavior of benzoselenazoles in chemical reactions. rsc.org The molecular electrostatic potential (MEP) surface, for example, visualizes the charge distribution on a molecule and identifies regions susceptible to electrophilic or nucleophilic attack. orientjchem.org This information is invaluable for predicting reaction sites and understanding intermolecular interactions. orientjchem.org

Table 2: Common DFT-Calculated Properties and Their Significance

| Property | Significance |

|---|---|

| Optimized Geometry | Provides the most stable three-dimensional structure of the molecule. orientjchem.org |

| HOMO Energy | Relates to the ability of a molecule to donate electrons. orientjchem.org |

| LUMO Energy | Relates to the ability of a molecule to accept electrons. orientjchem.org |

| HOMO-LUMO Gap | Indicates the chemical reactivity and stability of the molecule. orientjchem.org |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify reactive sites for electrophilic and nucleophilic attack. orientjchem.org |

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, researchers can understand the step-by-step process through which reactants are converted into products. These studies are particularly valuable for complex reactions or for reactions involving transient intermediates that are difficult to observe experimentally. mdpi.com

One approach involves using algorithms to generate reaction networks that explore multiple possible mechanistic sequences. nih.gov By analyzing these networks, it's possible to identify the most likely pathways leading to the observed products. nih.gov For instance, a proposed mechanism for the formation of a this compound derivative might involve a sequence of steps such as ligand dissociation from a metal catalyst, formation of an intermediate complex, and subsequent cyclization and aromatization steps. Computational validation of such pathways can confirm their energetic feasibility. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.orgwikipedia.org QSAR models are widely used in drug discovery and toxicology to predict the activity of new, untested compounds. neovarsity.org

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. neovarsity.org In a typical QSAR study, a dataset of compounds with known activities is used to develop a model. This involves calculating a set of molecular descriptors for each compound, which are numerical representations of their structural or physicochemical properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. eurekaselect.com

For benzoselenazoles, QSAR studies can be used to guide the design of new derivatives with enhanced biological activities. By identifying the key molecular features that contribute to a specific activity, such as anticancer or antimicrobial effects, researchers can prioritize the synthesis of more potent compounds. QSAR models can be 2D, 3D, or even 4D, with the latter incorporating conformational flexibility and dynamic interactions. nih.gov The applicability domain of a QSAR model defines the chemical space in which it can make reliable predictions. scirp.org

Cheminformatics encompasses the use of computational methods to analyze large datasets of chemical information. eurekaselect.com In the context of benzoselenazoles, cheminformatics approaches can be used to screen large virtual libraries of compounds, identify potential drug candidates, and analyze structure-activity relationships on a large scale.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-chloro-1,3-benzoselenazole |

| 2-phenylbenzo[d] jsynthchem.comneovarsity.orgselenazole |

| (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate |

| S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate |

| 1-aminoanthracene |

| dinaphtho[2,3-c:2′,3′-h]acridin |

| 1,4-dihydropyrrolo[3,2-b]pyrrole |

| diiminoisoindoline |

| toluidine |

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the structural features of benzoselenazole compounds. Each method offers unique information, and a correlative approach is often employed for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of this compound derivatives. Key nuclei that are typically analyzed include ¹H, ¹³C, and ⁷⁷Se.

¹H and ¹³C NMR: The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. In this compound derivatives, the aromatic protons and carbons of the fused benzene (B151609) ring typically resonate in the downfield region, characteristic of aromatic systems. For instance, in some 2-aryl-1,3-benzoselenazoles, proton signals appear in the range of δ 7.0–9.0 ppm. mdpi.com The carbon atom at the 2-position (C2) of the selenazole ring is particularly noteworthy. In N-methylbenzoselenazolium trifluoroacetate, the ¹³C NMR spectrum shows a chemical shift for C2 at 173.2 ppm with a ¹J(C-H) coupling constant of 211 Hz, indicating a significant degree of s-character and an electron-deficient nature. uc.edu This is comparable to its benzothiazole (B30560) analog, suggesting similar stability for the derived ylids. uc.edu

⁷⁷Se NMR: With a natural abundance of 7.63%, the ⁷⁷Se isotope is a valuable probe for directly studying the selenium environment. nih.gov ⁷⁷Se NMR spectroscopy offers a very wide chemical shift range, spanning over 2000 ppm, which makes it highly sensitive to subtle changes in the coordination and oxidation state of the selenium atom. nih.govlibretexts.org For organoselenium compounds, distinct chemical shift ranges are characteristic of specific functionalities. libretexts.org For example, the chemical shift of diphenyl diselenide is often used as an external standard at 463.0 ppm. researchgate.net The chemical shifts are also known to be strongly dependent on the solvent and temperature. researchgate.net

Table 1: Representative NMR Data for this compound Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) / J-coupling (Hz) |

|---|---|---|---|

| N-methylbenzoselenazolium trifluoroacetate | ¹³C | CF₃CO₂H | 173.2 (C2, J=211 Hz) |

| 2-(quinolin-2-yl)-1,3-benzoselenazole | ¹H | CDCl₃ | 9.09 - 8.94 (m, 2H), 8.22 (dd, J = 8.4, 1.2 Hz, 1H), 8.16 (d, J = 8.3 Hz, 1H), 7.87 - 7.64 (m, 4H), 7.39 (dd, J = 8.3, 1.7 Hz, 1H) |

| 2-(quinolin-2-yl)-1,3-benzoselenazole | ¹³C | CDCl₃ | 167.72, 153.92, 149.84, 149.26, 140.75, 139.40, 136.53, 129.92, 129.88, 128.26, 128.04, 126.13, 125.17, 124.60, 124.45, 122.49 |

| Selenoxanthenone | ⁷⁷Se | CDCl₃ | ³J(Se,H1) = 11.6 Hz, ⁴J(Se,H2) = 2.2 Hz, ⁵J(Se,H3) = 1.2 Hz |

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound compounds and to gain structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com

In electron ionization (EI) mass spectrometry, the fragmentation of the this compound ring system provides characteristic ions. For the parent this compound, the gas chromatography-mass spectrometry (GC-MS) data shows a molecular ion peak (M⁺) at an m/z of 183, which is also the base peak. Other significant fragments are observed at m/z 156 and 181. unicamp.br The fragmentation pattern of aromatic compounds is often characterized by the stability of the resulting ions. chemrxiv.org For substituted benzoselenazoles, the fragmentation will also involve the loss of the substituent groups.

Table 2: GC-MS Fragmentation Data for this compound

| Compound | m/z (Relative Intensity) | Fragment |

|---|---|---|

| This compound | 183 (100%) | [M]⁺ |

| 156 (80%) | [M-HCN]⁺ | |

| 181 (75%) | [M-2H]⁺ or isotopic peak contribution |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of a this compound derivative will exhibit characteristic absorption bands corresponding to the vibrations of its aromatic and heterocyclic rings.

Key characteristic absorption bands include:

Aromatic C-H stretching: Typically observed in the region of 3100–3000 cm⁻¹. uc.edu

Aromatic C=C stretching: Multiple bands are usually observed in the 1600–1475 cm⁻¹ region. uc.edu

C=N stretching: The carbon-nitrogen double bond of the selenazole ring gives rise to an absorption band typically in the range of 1690–1640 cm⁻¹. nist.gov

For example, the IR spectrum of a quinoline- and this compound-derived unsymmetrical squaraine cyanine (B1664457) dye shows characteristic bands at 3059 cm⁻¹ (aromatic C-H), 1618 cm⁻¹ (C=O), and 1588 and 1449 cm⁻¹ (aromatic C=C). mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound derivatives typically exhibit strong absorption in the UV region of the electromagnetic spectrum due to π → π* electronic transitions within the conjugated π-system. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the nature of substituents on the this compound core.

Studies on 1,3-benzoselenazole derivatives have shown that these compounds have absorption maxima located in the UV region, for example, around 355 nm. The introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the λmax, respectively. The solvent environment can also influence the absorption spectrum, a phenomenon known as solvatochromism.

Table 3: UV-Vis Absorption Data for a Representative this compound Derivative

| Compound Class | Solvent | λmax (nm) | Electronic Transition |

|---|---|---|---|

| 2-Aryl-1,3-benzoselenazoles | Various Organic Solvents | ~355 | π → π* |

Certain this compound derivatives exhibit fluorescence, emitting light upon excitation at a suitable wavelength. Fluorescence spectroscopy is a sensitive technique used to study the excited state properties of these molecules. Key parameters measured include the emission maximum (λem), fluorescence quantum yield (Φf), fluorescence lifetime (τf), and Stokes' shift.

This compound-containing dyes often exhibit emission in the violet-blue region, for instance, around 440 nm. A notable characteristic of these compounds is their relatively large Stokes' shift (the difference in wavelength between the absorption and emission maxima), which can be around 90 nm or even larger for some derivatives. The presence of the heavy selenium atom can influence the fluorescence properties through the heavy-atom effect, which promotes intersystem crossing to the triplet state and can lead to lower fluorescence quantum yields compared to their sulfur-containing (benzothiazole) counterparts. For instance, some this compound-based ESIPT (Excited-State Intramolecular Proton Transfer) luminophores exhibit emission maxima around 566 nm with very large Stokes' shifts.

Table 4: Representative Fluorescence Data for this compound Derivatives

| Compound Class | Emission Maximum (λem, nm) | Stokes' Shift (nm) | Fluorescence Quantum Yield (Φf) | Comment |

|---|---|---|---|---|

| 2-Aryl-1,3-benzoselenazoles | ~440 | ~90 | Lower than sulfur analogs | Heavy-atom effect of selenium. |

| This compound-ESIPT luminophore | 566 | >150 | - | Large Stokes' shift due to ESIPT. |

| This compound-derived squaraine dyes | up to ~724 | 20-25 | 0.13-0.26 | NIR emission. unicamp.br |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a detailed model of the crystal structure, including precise bond lengths, bond angles, and intermolecular interactions, can be generated.

Single-crystal X-ray diffraction studies have confirmed the planar geometry of the this compound ring system in various derivatives. For example, the crystal structures of several this compound-derived squarylium cyanine dyes have been determined, revealing details about their molecular packing in the solid state, such as stepped ribbon arrays or slip-stacked arrangements. This information is crucial for understanding solid-state properties and designing materials with specific functionalities. The crystallographic data for published structures are typically deposited in databases such as the Cambridge Crystallographic Data Centre (CCDC) and can be accessed using the deposition number. nist.gov

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are fundamental in evaluating the stability of materials under thermal stress. podhikaiscientific.comopenaccessjournals.com Thermogravimetric Analysis (TGA) is a key method used to determine the thermal stability of this compound-containing materials, particularly polymers, by measuring changes in mass as a function of temperature. openaccessjournals.comeag.com This analysis provides critical data on decomposition temperatures, the presence of volatile components, and the amount of residual material at high temperatures. eag.comwustl.edu

In a typical TGA experiment, a sample is heated in a controlled atmosphere, which can be inert (like nitrogen) to study pyrolysis or reactive (like air) to study oxidative degradation. vub.be The resulting TGA curve plots the percentage of weight loss against temperature. Significant weight loss stages on the thermogram indicate decomposition events. podhikaiscientific.com For instance, studies on copolymers incorporating benzoselenadiazole, a related heterocyclic structure, have utilized TGA to assess thermal stability. researchgate.net The temperature at which 5% weight loss (Td5) occurs is a common metric for comparing the thermal stability of different polymers. researchgate.net Research on various benzoxazine-based polymers, which share some structural motifs with this compound applications, shows that TGA is used to determine high char yields, indicating good thermal stability. researchgate.net Similarly, the thermal decomposition of related heterocyclic salts has been studied using TGA to understand the reaction mechanism and final products. nih.gov

The data below, gathered from studies on polymers containing related heterocyclic units, illustrates the type of information obtained from TGA.

Table 1: Thermal Stability Data for Heterocyclic Polymers from TGA

| Polymer Type | Decomposition Temp. (Td5 in N2) | Char Yield at High Temp. | Reference |

|---|---|---|---|

| Amide-co-imide functional benzoxazine | 465-498 °C | ~60% at 800 °C | researchgate.net |

| Carbazole-based copolymers | ~400 °C | Not Specified | researchgate.net |

| Fluorene-based copolymers | ~430 °C | Not Specified | researchgate.net |

Electrochemical Characterization for Electronic Properties

Electrochemical characterization is vital for probing the electronic properties of this compound derivatives, which are often explored for their potential in organic electronics. ontosight.ai Techniques like cyclic voltammetry (CV) are employed to determine key electronic parameters such as oxidation and reduction potentials, which are then used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net These parameters are crucial for designing materials for applications like organic field-effect transistors (OFETs) and photovoltaic devices. researchgate.net

Research on donor-acceptor copolymers containing benzoselenadiazole has shown that electrochemical and spectroelectrochemical characterizations are used to investigate their optoelectronic properties. researchgate.net For example, the oxidation and reduction potentials of copolymers based on benzoselenadiazole have been precisely measured. researchgate.net Theoretical studies, often performed alongside experimental work, use quantum chemical calculations to correlate the molecular structure of this compound derivatives with their electronic properties. These studies help in understanding intramolecular charge transfer (ICT) characteristics, which influence the photophysical behavior of the molecules. researchgate.net The incorporation of the selenium atom is known to impart distinct electronic and photophysical characteristics due to its size, electronegativity, and polarizability. researchgate.netjsynthchem.com